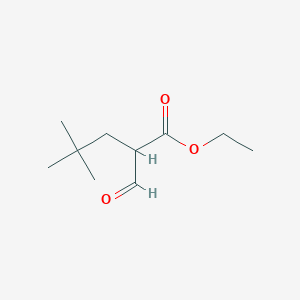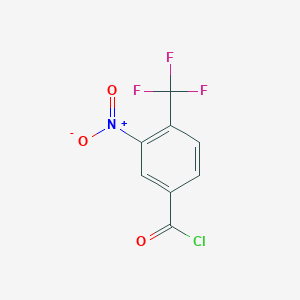
1-(2-Naphthyl)cyclobutanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Naphthyl)cyclobutanecarboxylic Acid is an organic compound with the molecular formula C15H14O2 This compound features a cyclobutane ring attached to a naphthyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)cyclobutanecarboxylic Acid can be synthesized through several methods. One common approach involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process typically requires heating the precursor compound to induce the loss of a carbon dioxide molecule, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and decarboxylation reactions can be applied on a larger scale. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Naphthyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted naphthyl derivatives.
科学的研究の応用
1-(2-Naphthyl)cyclobutanecarboxylic Acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound’s structural properties make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, including drug development, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Naphthyl)cyclobutanecarboxylic Acid involves its interaction with molecular targets and pathways. The compound’s carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing its binding to biological molecules. Additionally, the naphthyl group can engage in π-π interactions with aromatic residues in proteins, affecting the compound’s overall activity.
類似化合物との比較
Cyclobutanecarboxylic Acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.
2-Naphthoic Acid: Contains a naphthyl group and a carboxylic acid group but lacks the cyclobutane ring.
Naphthalene Derivatives: Various naphthalene-based compounds with different functional groups and structural modifications.
Uniqueness: 1-(2-Naphthyl)cyclobutanecarboxylic Acid is unique due to its combination of a cyclobutane ring and a naphthyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
1-naphthalen-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H14O2/c16-14(17)15(8-3-9-15)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2,(H,16,17) |
InChIキー |
MOLBQWSJJFUBET-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=CC3=CC=CC=C3C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide](/img/structure/B11721907.png)




![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11721937.png)

